N-(2-ethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Overview
Description
3-(BENZENESULFONYL)-N-(2-ETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused with a quinazoline moiety, along with benzenesulfonyl and ethylphenyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BENZENESULFONYL)-N-(2-ETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions.
Quinazoline Formation: The triazole intermediate is then reacted with an appropriate precursor to form the quinazoline ring.
Introduction of Benzenesulfonyl and Ethylphenyl Groups: These substituents are introduced through nucleophilic substitution reactions using suitable sulfonyl chlorides and ethylphenyl amines.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(BENZENESULFONYL)-N-(2-ETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzenesulfonyl and ethylphenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sulfonyl chlorides for nucleophilic substitution and halogenated compounds for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
3-(BENZENESULFONYL)-N-(2-ETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Biological Research: The compound is used in studies related to enzyme inhibition and protein binding.
Industrial Applications: It can be used as a precursor for the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-(BENZENESULFONYL)-N-(2-ETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to the disruption of cellular processes such as DNA replication and protein synthesis. The exact pathways and molecular targets depend on the specific biological context and the type of cells involved.
Comparison with Similar Compounds
Similar Compounds
Triazoloquinazolines: Compounds with similar triazole and quinazoline structures.
Benzenesulfonyl Derivatives: Compounds with benzenesulfonyl groups attached to various organic frameworks.
Ethylphenyl Amines: Compounds with ethylphenyl groups attached to amine functionalities.
Uniqueness
3-(BENZENESULFONYL)-N-(2-ETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is unique due to its specific combination of functional groups and its potential biological activities. The presence of both benzenesulfonyl and ethylphenyl groups, along with the triazoloquinazoline core, provides a distinct chemical profile that can be exploited for various applications in medicinal and industrial chemistry.
Properties
Molecular Formula |
C23H19N5O2S |
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Molecular Weight |
429.5 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-N-(2-ethylphenyl)triazolo[1,5-a]quinazolin-5-amine |
InChI |
InChI=1S/C23H19N5O2S/c1-2-16-10-6-8-14-19(16)24-21-18-13-7-9-15-20(18)28-22(25-21)23(26-27-28)31(29,30)17-11-4-3-5-12-17/h3-15H,2H2,1H3,(H,24,25) |
InChI Key |
YSBUJQLRAPBNPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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